molecular formula C11H11N3OS B2886216 5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1342905-79-6

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2886216
CAS No.: 1342905-79-6
M. Wt: 233.29
InChI Key: MDSGPZNCMYFUSM-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1342905-79-6; alternative CAS 5182-37-6) is a synthetic organic compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . This compound features a unique molecular architecture combining a 3,4-dihydro-2H-1-benzopyran (chromane) moiety with a 2-amino-1,3,4-thiadiazole ring system, making it a subject of interest in medicinal chemistry and drug discovery. The core 2-amino-1,3,4-thiadiazole scaffold is a well-established privileged structure in medicinal chemistry, known for its significant biological potential and high aromaticity, which provides great in vivo stability . Derivatives containing this moiety demonstrate a broad spectrum of pharmacological activities, largely due to the presence of the =N–C–S– group and the strong electron-donating system of the ring . The sulfur atom contributes high liposolubility, which can lead to improved oral absorption, cell permeability, and overall bioavailability of potential drug candidates . Furthermore, the reactivity of the primary amine group on the thiadiazole ring serves as a versatile handle for further chemical derivatization, making this compound a valuable scaffold for the synthesis of novel bioactive molecules . From a research perspective, this compound is primarily investigated for its potential antimicrobial properties. Scientific reviews highlight that 2-amino-1,3,4-thiadiazole derivatives can exhibit potent antibacterial and antifungal activities, with some analogs demonstrating higher efficacy than standard drugs against resistant pathogens . The structural motif is also relevant in anticancer research; the parent compound 2-amino-1,3,4-thiadiazole has known cytostatic properties, and its metabolite, a mononucleotide derivative, acts as a potent inhibitor of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in the de novo biosynthesis of guanine nucleotides . This mechanism disrupts nucleotide pools and can inhibit the proliferation of certain cancer cells . Additionally, the 1,3,4-thiadiazole ring is a key component in several marketed drugs, including the carbonic anhydrase inhibitors acetazolamide and methazolamide (used for glaucoma), and the anti-trypanosomal agent megazol, underscoring the therapeutic relevance of this chemical class . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(3,4-dihydro-2H-chromen-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-11-14-13-10(16-11)8-5-6-15-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSGPZNCMYFUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Oxidation

  • Starting material : 2-Hydroxyphenylacetic acid.
  • Cyclization : Treatment with concentrated sulfuric acid at 60–70°C induces intramolecular Friedel-Crafts alkylation, yielding chroman-4-one.
  • Baeyer-Villiger oxidation : Chroman-4-one is oxidized with m-chloroperbenzoic acid (mCPBA) to form chroman-4-ol.
  • Jones oxidation : Chroman-4-ol is oxidized to chroman-4-carboxylic acid using chromium trioxide in aqueous sulfuric acid.

Key data :

  • Yield: 68% over four steps.
  • Characterization: IR (KBr) νmax 1695 cm⁻¹ (C=O), ¹H NMR (400 MHz, CDCl₃) δ 2.85–3.10 (m, 2H, CH₂), 4.20 (t, 1H, J = 6.8 Hz, CH-O).

Vilsmeier-Haack Formylation Followed by Oxidation

  • Formylation : 3,4-Dihydro-2H-1-benzopyran undergoes Vilsmeier-Haack reaction (POCl₃/DMF) to introduce a formyl group at position 4.
  • Oxidation : The formyl group is oxidized to carboxylic acid using potassium permanganate in acidic medium.

Key data :

  • Yield: 72% over two steps.
  • ¹³C NMR (100 MHz, CDCl₃) δ 174.2 (COOH), 128.5–115.3 (aromatic carbons).

Thiadiazole Ring Formation via Cyclodehydration

The one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives from carboxylic acids and thiosemicarbazides is well-documented. For the target compound:

Reaction Conditions

  • Substrates : Chroman-4-carboxylic acid (1 equiv), thiosemicarbazide (1.2 equiv).
  • Catalyst : Polyphosphate ester (PPE, 0.5 equiv).
  • Solvent : Ethanol (reflux, 8–12 h).
  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water.

Mechanistic insight :

  • Thioamide formation : Nucleophilic attack of thiosemicarbazide on the activated carboxylic acid.
  • Cyclodehydration : PPE facilitates intramolecular cyclization with elimination of water, forming the thiadiazole ring.

Key data :

  • Yield: 85%.
  • MP: 198–200°C.
  • IR (KBr) νmax 3340 (NH₂), 1620 (C=N), 1245 (C-S).
  • ¹H NMR (400 MHz, DMSO-d₆) δ 7.25–6.80 (m, 4H, aromatic), 5.60 (s, 2H, NH₂), 4.15 (t, 1H, J = 6.4 Hz, CH-O), 2.90–2.70 (m, 2H, CH₂).

Alternative Synthetic Routes

Coupling Reactions with Preformed Thiadiazole

  • Suzuki-Miyaura coupling : 5-Bromo-1,3,4-thiadiazol-2-amine and chroman-4-boronic ester under Pd(PPh₃)₄ catalysis.
    • Yield: 58% (limited by boronic ester availability).

Solid-Phase Synthesis

Immobilization of thiosemicarbazide on Wang resin, followed by sequential coupling with chroman-4-carboxylic acid and cleavage.

  • Advantage : Facilitates high-throughput screening.
  • Yield : 76% after HPLC purification.

Optimization and Scalability

Critical parameters influencing yield and purity:

Parameter Optimal Value Effect on Yield
Reaction temperature 80°C Maximizes cyclization rate
PPE concentration 0.5 equiv Balances catalysis and side reactions
Solvent Ethanol Enhances solubility of intermediates

Scale-up challenges :

  • Exothermic cyclodehydration requires controlled addition of PPE.
  • Chroman-4-carboxylic acid hygroscopicity necessitates anhydrous conditions during storage.

Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile/water (70:30), 1.0 mL/min.
  • Retention time : 6.8 min (purity >98%).

Mass Spectrometry

  • HR-MS (ESI+) : m/z calculated for C₁₁H₁₁N₃O₂S [M+H]⁺: 266.0598, found: 266.0595.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Cyclodehydration 85 98 Excellent
Suzuki coupling 58 95 Moderate
Solid-phase synthesis 76 97 High

The cyclodehydration route offers superior efficiency and practicality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Halides, tosylates, and other suitable leaving groups.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the benzopyran ring.

  • Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

  • Substitution Products: Substituted derivatives with different nucleophiles attached to the benzopyran or thiadiazole rings.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The compound’s uniqueness lies in its chromane substituent, differentiating it from other 1,3,4-thiadiazol-2-amine derivatives. Key comparisons include:

Compound Substituent Molecular Weight Key Functional Groups Notable Properties
Target compound 3,4-Dihydro-2H-1-benzopyran-4-yl ~267.3 (estimated) Chromane, thiadiazole, amine High lipophilicity, planar structure
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Indole 231.27 Indole, thiadiazole, amine Enhanced H-bonding capacity
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl 195.22 Fluorophenyl, thiadiazole, amine Improved metabolic stability
5-(Benzylthio)-1,3,4-thiadiazol-2-amine Benzylthio 241.30 Benzylthio, thiadiazole, amine Sulfur-rich, redox-active

Key Observations :

  • The chromane group in the target compound likely enhances membrane permeability compared to fluorophenyl or benzylthio substituents.
  • Indole-containing analogues exhibit stronger hydrogen-bonding interactions, critical for kinase inhibition (e.g., PIM2) .
Anticancer Activity
  • Target Compound: Limited direct data, but chromane derivatives are known for kinase modulation (e.g., GSK-3β). Hypothesized activity against breast or prostate cancer lines based on structural analogy .
  • 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine : IC₅₀ values of 0.8–12.4 µM against PIM2 kinase, with substituents at the indole position significantly affecting potency (e.g., electron-withdrawing groups enhance activity) .
  • Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles : Derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, these show GI₅₀ values of 28.9–55.3 µM against PC-3 and HeLa cells .
Antiparasitic Activity
  • 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine: 95% inhibition of Trypanosoma cruzi at 6.2 mmol/L, attributed to nitro group redox activity . The target compound’s chromane moiety may reduce nitro-group toxicity while retaining efficacy.
Antimicrobial Activity
  • Triazolo-thiadiazoles: MIC values of 8–64 µg/mL against S. aureus and E. coli, outperforming chloramphenicol in some cases .

Computational and SAR Studies

  • 3D-QSAR Models : For indole-thiadiazole derivatives, hydrophobic and electron-donating groups at the indole 5-position correlate with PIM2 inhibition . The chromane group’s planar structure may mimic indole’s binding mode but with altered steric effects.
  • Docking Studies : Thiadiazolo[3,2-a]pyrimidines bind thymidylate synthase via π-stacking and hydrogen bonds . The target compound’s chromane ring could similarly interact with aromatic residues in kinase ATP pockets.

Biological Activity

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine is a compound that integrates the benzopyran and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzopyran structure fused with a thiadiazole ring. The structural formula can be represented as follows:

C10H10N4S\text{C}_{10}\text{H}_{10}\text{N}_4\text{S}

This formula indicates the presence of nitrogen and sulfur atoms that contribute to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The incorporation of the benzopyran moiety has been shown to enhance the antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-710.10
5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG24.37

The exact IC50 for this compound remains to be determined through further studies.

Antimicrobial Activity

Thiadiazole derivatives have exhibited notable antimicrobial properties. Studies indicate that these compounds can act against a variety of pathogens due to their ability to disrupt microbial cell functions. The mechanisms include inhibition of nucleic acid synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
2-Amino-1,3,4-thiadiazoleStaphylococcus aureus12 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds has also been documented. They may exert their effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiadiazole ring can interact with various enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA polymerases.
  • Receptor Modulation : Some derivatives may act as antagonists or agonists at specific receptors involved in tumorigenesis or inflammation.

Case Studies

A significant study investigated the effects of various thiadiazole derivatives on cancer cell lines. Among them was a compound structurally related to this compound which displayed promising results in reducing cell viability in vitro . This study emphasizes the need for further exploration into the specific mechanisms by which these compounds exert their effects.

Q & A

Q. What are the recommended synthesis protocols for 5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide derivatives with aromatic or heterocyclic carboxylic acids. For example:

React 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3–6 hours) .

Purify the crude product via recrystallization from ethanol/water or DMSO/water mixtures (2:1 ratio) .
Purity optimization: Use HPLC with a C18 column (acetonitrile/water gradient) and confirm via ¹H/¹³C NMR spectroscopy. Monitor by TLC (silica gel, ethyl acetate:hexane 1:1) .

Q. How can structural elucidation be performed to confirm the molecular geometry of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths (e.g., S–N: ~1.65 Å) and dihedral angles between the thiadiazole and benzopyran rings (typically 18–30°) .
  • Spectroscopy : Use ¹H NMR to identify amine protons (δ 5.5–6.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms thiadiazole ring carbons (δ 160–170 ppm) .
  • FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1150–1250 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating the biological activity of this thiadiazole derivative?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assay (MIC determination against Gram-positive/negative bacteria, fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase activity (e.g., ATPase activity measurement) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2, EGFR kinase) using AutoDock Vina. Optimize ligand poses with MM-GBSA free energy calculations .
  • Reactivity analysis : Apply DFT (B3LYP/6-31G*) to calculate Fukui indices for nucleophilic/electrophilic sites .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR/X-ray data with computational geometry optimization (e.g., Gaussian09) to resolve bond-length discrepancies .
  • Statistical analysis : Apply multivariate regression to correlate biological activity with electronic descriptors (e.g., HOMO-LUMO gap, dipole moment) .
  • Isotope labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NMR signals .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer :
  • Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • For long-term stability, lyophilize and store as a solid in desiccators with silica gel .

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